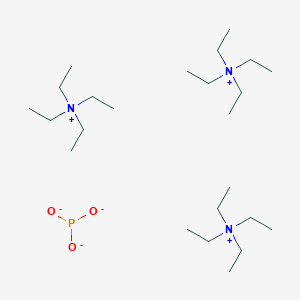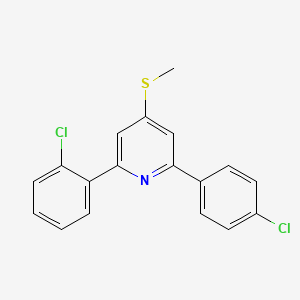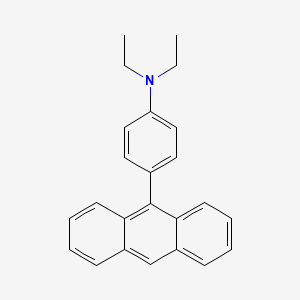
4-(Anthracen-9-YL)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Anthracen-9-YL)-N,N-diethylaniline: is an organic compound that features an anthracene moiety attached to an aniline derivative. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)-N,N-diethylaniline typically involves the reaction of anthracene derivatives with aniline derivatives under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which allows for the formation of the anthracene-aniline bond . This reaction often requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Anthracen-9-YL)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene or aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene or aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Anthracen-9-YL)-N,N-diethylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .
Biology and Medicine: Research has shown that derivatives of anthracene, including this compound, exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells and are being investigated for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a valuable component in display technologies .
Mécanisme D'action
The mechanism of action of 4-(Anthracen-9-YL)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . In optoelectronic applications, its photophysical properties, such as fluorescence and phosphorescence, are exploited to produce light through mechanisms like triplet-triplet annihilation .
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 4-(Anthracen-9-YL)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. For example, while 9-(4-Phenyl)anthracene and 9-(4-Phenylethynyl)anthracene exhibit high thermal stability and blue emission, this compound’s structure allows for unique interactions in biological systems and enhanced performance in OLED applications .
Propriétés
Numéro CAS |
112209-10-6 |
|---|---|
Formule moléculaire |
C24H23N |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-anthracen-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)21-15-13-18(14-16-21)24-22-11-7-5-9-19(22)17-20-10-6-8-12-23(20)24/h5-17H,3-4H2,1-2H3 |
Clé InChI |
YPJKUCPQWQBOOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)

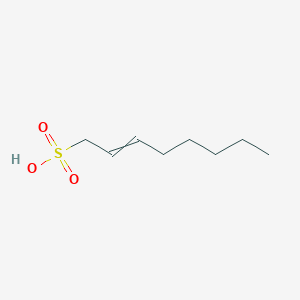

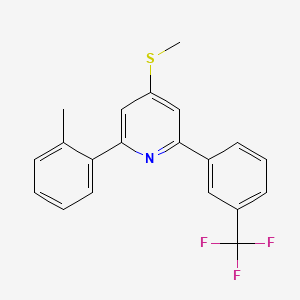
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
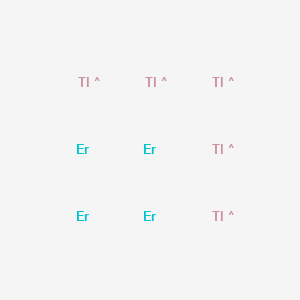
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
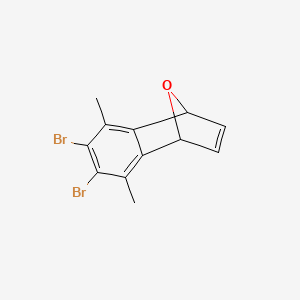
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
